molecular formula C9H6O4 B15209266 4-Hydroxy-7-methylisobenzofuran-1,3-dione

4-Hydroxy-7-methylisobenzofuran-1,3-dione

Katalognummer: B15209266
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: MMCKOAAEPCFRSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-methylisobenzofuran-1,3-dione is a heterocyclic compound with the molecular formula C₉H₆O₄. It is a derivative of isobenzofuran and is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 7-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methylisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is advantageous due to its ability to act as a solvent, reagent, and catalyst, thereby simplifying the process and reducing the need for additional chemicals .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-7-methylisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-methylisobenzofuran-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-methylisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the benzofuran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    4-Hydroxyisobenzofuran-1,3-dione: Lacks the methyl group at the 7-position.

    7-Methylisobenzofuran-1,3-dione: Lacks the hydroxyl group at the 4-position.

    Isobenzofuran-1,3-dione: Lacks both the hydroxyl and methyl groups.

Uniqueness: 4-Hydroxy-7-methylisobenzofuran-1,3-dione is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H6O4

Molekulargewicht

178.14 g/mol

IUPAC-Name

4-hydroxy-7-methyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H6O4/c1-4-2-3-5(10)7-6(4)8(11)13-9(7)12/h2-3,10H,1H3

InChI-Schlüssel

MMCKOAAEPCFRSN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)O)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.